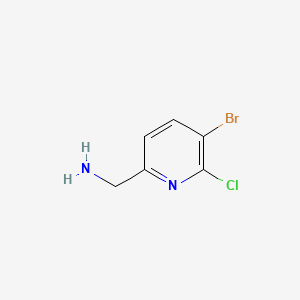
(5-Bromo-6-chloropyridin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-6-chloropyridin-2-yl)methanamine is a chemical compound with the molecular formula C6H6BrClN2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-chloropyridin-2-yl)methanamine typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 2-pyridinemethanamine. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using automated systems to control reaction parameters. The compound is then purified through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-6-chloropyridin-2-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
(5-Bromo-6-chloropyridin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of (5-Bromo-6-chloropyridin-2-yl)methanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Chloropyridin-2-yl)methanamine
- (6-Chloropyridin-2-yl)methanamine
- (5-Bromo-2-pyridinamine)
Uniqueness
(5-Bromo-6-chloropyridin-2-yl)methanamine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring. This dual halogenation provides distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
871728-53-9 |
|---|---|
Molekularformel |
C6H6BrClN2 |
Molekulargewicht |
221.48 g/mol |
IUPAC-Name |
(5-bromo-6-chloropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6BrClN2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H,3,9H2 |
InChI-Schlüssel |
KPZURHJJIQHLIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1CN)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



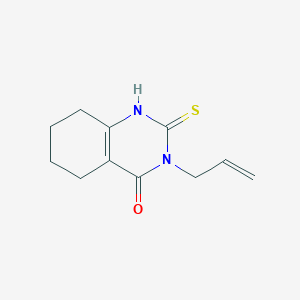


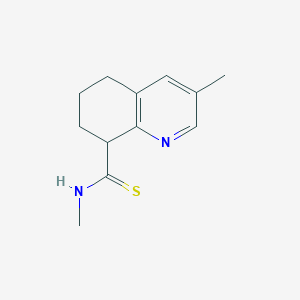


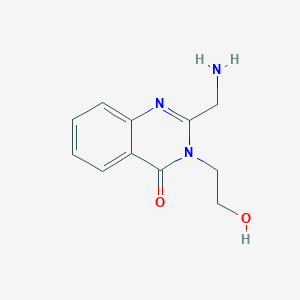

![1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone](/img/structure/B11885130.png)
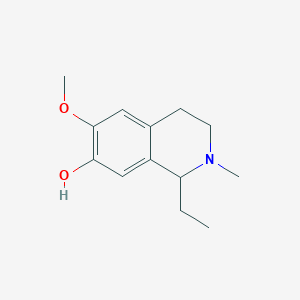

![N-(6-Oxa-2-azaspiro[3.4]octan-7-ylmethyl)cyclobutanecarboxamide](/img/structure/B11885168.png)

